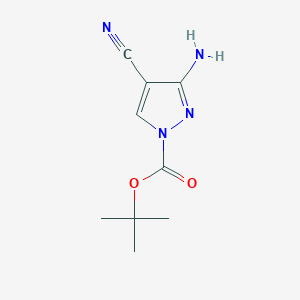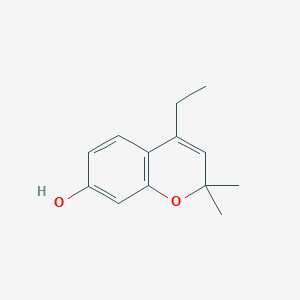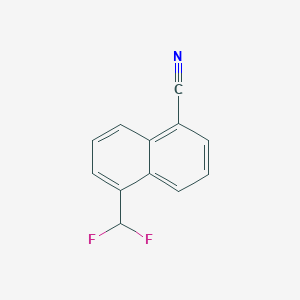
1-Cyano-5-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-5-(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H7F2N and a molecular weight of 203.19 g/mol It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Cyano-5-(difluoromethyl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acid medium to obtain the corresponding diazonium salt, which is then subjected to further reactions to introduce the cyano and difluoromethyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Cyano-5-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 1-amino-5-(difluoromethyl)naphthalene.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-5-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyano-5-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-5-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-5-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Cyano-5-(methyl)naphthalene: Similar structure but with a methyl group instead of a difluoromethyl group.
1-Cyano-5-(chloromethyl)naphthalene: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H7F2N |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
5-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
InChI-Schlüssel |
URUZKWCKEZESPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


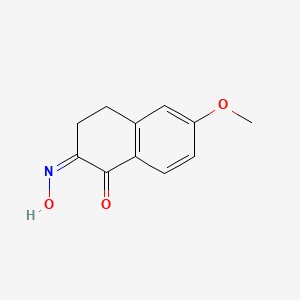
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
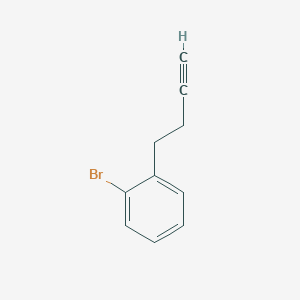
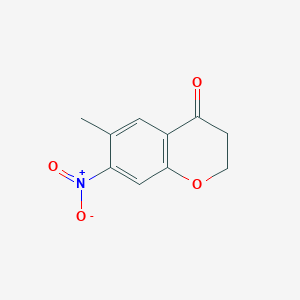
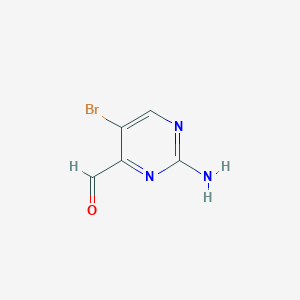
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
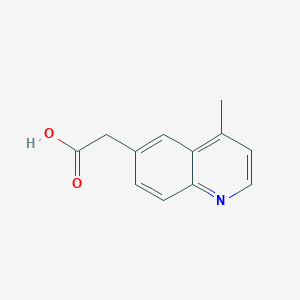
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
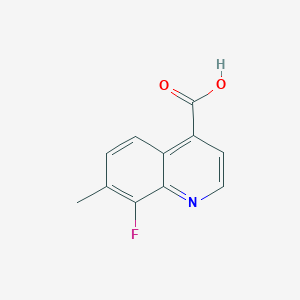
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
